

Enhancing the sensitivity of Mordant Red 19 for low-level detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mordant red 19**

Cat. No.: **B1208130**

[Get Quote](#)

Technical Support Center: Mordant Red 19

Welcome to the Technical Support Center for **Mordant Red 19**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of **Mordant Red 19** for low-level detection. Here you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and supporting data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Mordant Red 19** and what are its primary applications in sensitive detection?

Mordant Red 19 is an azo dye.^[1] While traditionally used in the textile industry, it has found applications in analytical chemistry as a complexing agent for the spectrofluorimetric determination of trace metal ions, most notably aluminum.^{[2][3]} Its ability to form a stable and highly fluorescent complex with aluminum allows for sensitive and accurate quantification at parts-per-billion (ppb) levels.^[2]

Q2: How can the sensitivity of **Mordant Red 19** be enhanced for low-level detection?

The primary method for enhancing the sensitivity of **Mordant Red 19** is through the formation of a fluorescent metal chelate, particularly with aluminum.^[2] The key to this enhancement lies in optimizing the experimental conditions, including:

- pH of the solution: The pH is critical for complex formation.
- Reagent concentration: The concentration of **Mordant Red 19** needs to be optimized.
- Temperature: The reaction is temperature-dependent.
- Use of surfactants or micellar media: While not extensively documented for **Mordant Red 19**, the use of surfactants can enhance the spectroscopic signals of other organic dyes and may be a viable strategy to explore.[4][5]

Q3: What are the optimal excitation and emission wavelengths for the **Mordant Red 19**-aluminum complex?

For the spectrofluorimetric determination of aluminum, the optimal wavelengths are an excitation of 478 nm and an emission of 555 nm.[2][3]

Q4: What is the achievable limit of detection for aluminum using **Mordant Red 19**?

Under optimized conditions, a limit of detection of 0.4 ppb for aluminum can be achieved. The linear range for quantification is typically between 2 and 20 ppb.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the use of **Mordant Red 19** for low-level detection.

Issue	Possible Cause(s)	Recommended Solution(s)
Low or No Fluorescence Signal	<ol style="list-style-type: none">1. Incorrect pH of the reaction mixture.2. Sub-optimal concentration of Mordant Red 19.3. Inadequate reaction temperature or time.4. Incorrect excitation or emission wavelengths.	<ol style="list-style-type: none">1. Adjust the pH to the optimal range (e.g., pH 5.15 for aluminum detection).[2]2. Prepare fresh Mordant Red 19 stock solution and optimize its concentration in the final reaction volume.3. Ensure the reaction is carried out at the recommended temperature (e.g., 70°C for 60 minutes for aluminum).[2]4. Verify the spectrofluorometer settings are at the correct wavelengths (Excitation: 478 nm, Emission: 555 nm for Al complex).[2][3]
High Background Fluorescence	<ol style="list-style-type: none">1. Contaminated glassware or reagents.2. Presence of interfering fluorescent species in the sample.	<ol style="list-style-type: none">1. Use high-purity water and acid-washed glassware.2. Run a blank sample containing all reagents except the analyte to measure background fluorescence and subtract it from the sample readings.
Poor Reproducibility	<ol style="list-style-type: none">1. Inconsistent pipetting or dilution.2. Fluctuation in reaction temperature or timing.3. Instability of the Mordant Red 19-analyte complex.	<ol style="list-style-type: none">1. Use calibrated pipettes and follow a consistent dilution protocol.2. Use a temperature-controlled water bath and a timer for the reaction.3. Ensure the pH is stable and measure the fluorescence promptly after complex formation. The Al-MR19 complex is noted to be very stable.[2]
Signal Interference	Presence of other metal ions that may form complexes with	<ol style="list-style-type: none">1. Use a masking agent to selectively bind to interfering

Mordant Red 19 or quench the fluorescence. ions. For example, ascorbic acid can be used to mask iron interference in spectrophotometric analyses. [6]2. Perform a standard addition method to compensate for matrix effects.

Data Presentation

Table 1: Optimized Parameters for Spectrofluorimetric Determination of Aluminum using **Mordant Red 19**

Parameter	Optimal Value	Reference
Excitation Wavelength (λ_{ex})	478 nm	[2][3]
Emission Wavelength (λ_{em})	555 nm	[2][3]
pH	5.15	[2]
Reaction Temperature	70°C	[2]
Reaction Time	60 minutes	[2]
Linearity Range	2 - 20 ppb	[2][3]
Limit of Detection (LOD)	0.4 ppb	[2][3]

Experimental Protocols

Protocol 1: Spectrofluorimetric Determination of Trace Aluminum

This protocol is based on the method developed by Raggi et al. (1999).[\[2\]](#)

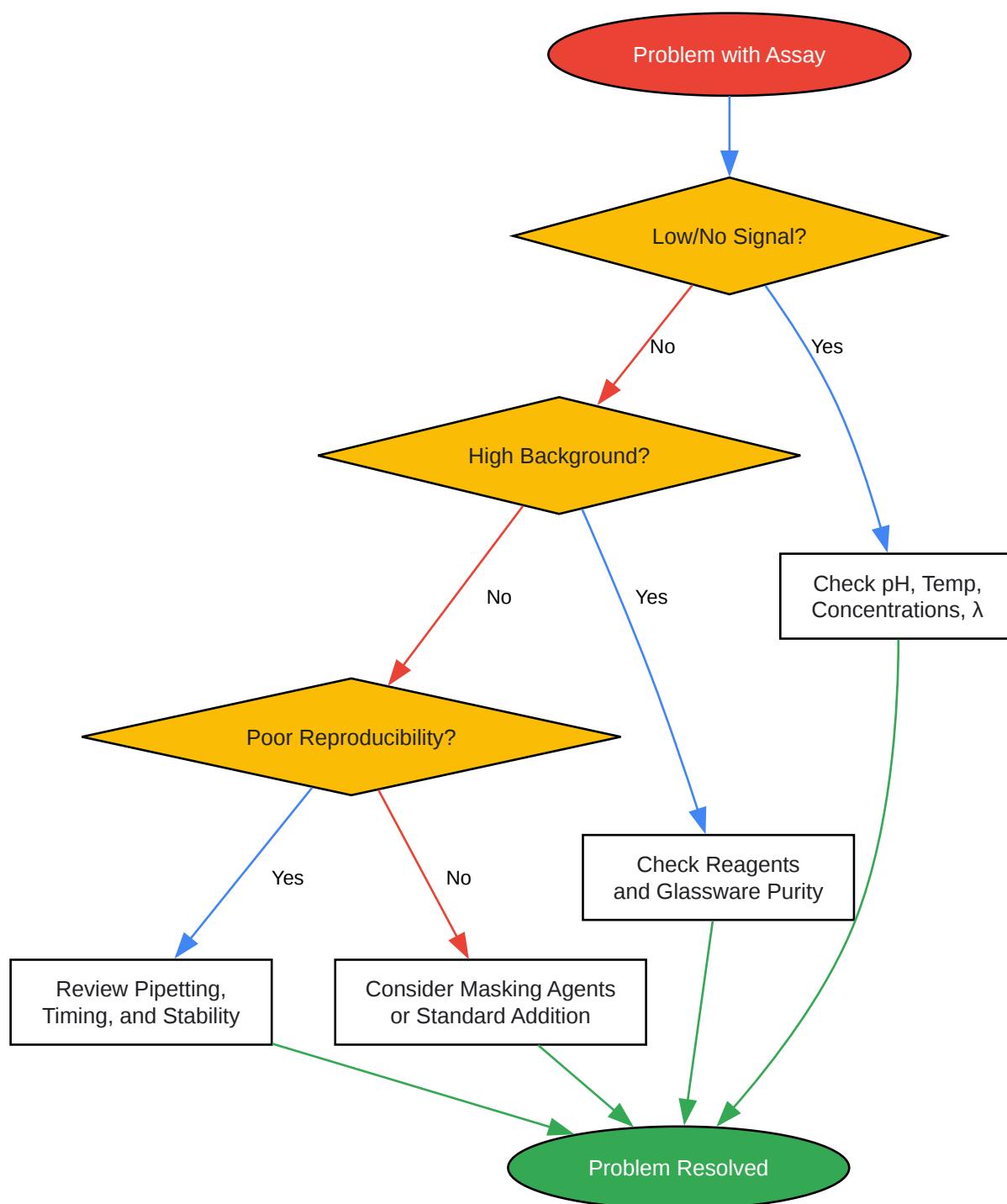
1. Reagents and Materials:

- **Mordant Red 19** (MR19) stock solution (concentration to be optimized based on instrumentation)

- Standard aluminum solution (100 µg/mL)
- pH 5.15 buffer solution
- n-propyl alcohol
- 1,10-Phenanthroline solution (as a masking agent for potential interfering ions)
- High-purity water
- Poly(methylpentene) (PMP) flasks or other suitable labware

2. Preparation of Calibration Curve:

- In a series of PMP flasks, add 2.5 mL of n-propyl alcohol, 2.5 mL of MR19 stock solution, and 0.15 mL of phenanthroline solution.
- Add varying volumes of the standard aluminum solution (e.g., 0 to 100 µL of 100 µg/mL solution) to create a series of standards in the desired concentration range (e.g., 0-20 ppb).
- Add high-purity water to bring the initial volume to a consistent level (e.g., 1 or 2 mL).
- Bring the final volume to 12.5 mL with the pH 5.15 buffer solution.
- Heat the solutions at 70°C for 60 minutes in a water bath.
- Allow the solutions to cool to room temperature.
- Measure the fluorescence emission intensity at 555 nm with an excitation wavelength of 478 nm.
- Plot the emission intensity against the aluminum concentration to generate a calibration curve.


3. Sample Analysis:

- Prepare the sample solution. If it is a solid, perform an appropriate digestion or extraction to bring the aluminum into solution.

- Follow the same procedure as for the calibration curve, but substitute the high-purity water with an appropriate volume of the sample solution.
- Measure the fluorescence intensity and determine the aluminum concentration from the calibration curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mordant red 19 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorimetric determination of aluminum traces in hemodialysis solutions using Mordant Red 19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surfactant-mediated enhanced FRET from a quantum-dot complex for ratiometric sensing of food colorants - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enhancing the sensitivity of Mordant Red 19 for low-level detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208130#enhancing-the-sensitivity-of-mordant-red-19-for-low-level-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com